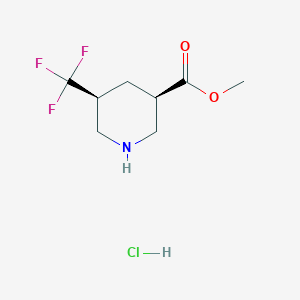
(3R,5S)-rel-5-(トリフルオロメチル)ピペリジン-3-カルボン酸メチル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
科学的研究の応用
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
作用機序
The mechanism of action of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
- Methyl (3R,5S)-5-methylpiperidine-3-carboxylate;hydrochloride
- Methyl (3R,5S)-5-ethylpiperidine-3-carboxylate;hydrochloride
- Methyl (3R,5S)-5-(difluoromethyl)piperidine-3-carboxylate;hydrochloride
Uniqueness
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications.
生物活性
Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride is a piperidine derivative that has gained attention in medicinal chemistry due to its unique trifluoromethyl group, which significantly influences its biological properties. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride
- Molecular Formula : C₈H₁₃ClF₃N₀₂
- Molecular Weight : Approximately 247.64 g/mol
- CAS Number : 2007924-97-0
The compound features a piperidine ring with a trifluoromethyl group at the 5-position and a carboxylate group at the 3-position, contributing to its lipophilicity and potential interactions with biological targets.
The trifluoromethyl group enhances the compound's lipophilicity, which may affect its distribution and interaction with various biological targets, including enzymes and receptors. The specific mechanisms are still under investigation, but preliminary studies suggest that compounds with similar structures can influence neurotransmitter uptake and enzyme inhibition.
1. Pharmacological Potential
Research indicates that the trifluoromethyl group can enhance the potency of compounds in various pharmacological contexts. For instance:
- Serotonin Reuptake Inhibition : Studies have demonstrated that trifluoromethyl-substituted compounds can significantly inhibit serotonin uptake, potentially offering antidepressant effects .
- Anticancer Activity : Similar piperidine derivatives have shown synergistic effects when combined with other anticancer agents in preclinical trials.
2. Toxicological Profile
A study analyzing various chemicals, including those similar to methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate, assessed their toxicity across multiple biological assays. The results indicated varying degrees of cytotoxicity and enzyme inhibition, highlighting the need for further toxicological evaluations specific to this compound .
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, a related compound demonstrated significant antidepressant-like effects when administered at specific dosages. The mechanism was attributed to enhanced serotonergic activity due to the trifluoromethyl substitution .
Case Study 2: Cancer Treatment Synergy
Another study explored the combination of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate with established chemotherapeutic agents. The results showed improved efficacy against resistant cancer cell lines compared to monotherapy.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 5-(trifluoromethyl)piperidine-3-carboxylate | 1955554-34-3 | Similar structure without chirality |
| Tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine | 2166275-79-0 | Contains an amino group instead of a carboxylate |
| Methyl cis-5-(trifluoromethyl)piperidine-3-carboxylate | 2007924-97-0 | Different stereochemistry affecting biological activity |
The unique stereochemistry of methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate may confer distinct biological properties compared to its analogs.
特性
CAS番号 |
2007924-97-0 |
|---|---|
分子式 |
C8H13ClF3NO2 |
分子量 |
247.64 g/mol |
IUPAC名 |
methyl (3S,5R)-5-(trifluoromethyl)piperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChIキー |
SOQCKSUYTCVIEI-RIHPBJNCSA-N |
SMILES |
COC(=O)C1CC(CNC1)C(F)(F)F.Cl |
異性体SMILES |
COC(=O)[C@H]1C[C@H](CNC1)C(F)(F)F.Cl |
正規SMILES |
COC(=O)C1CC(CNC1)C(F)(F)F.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















